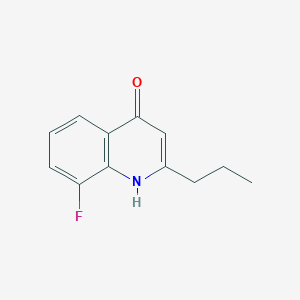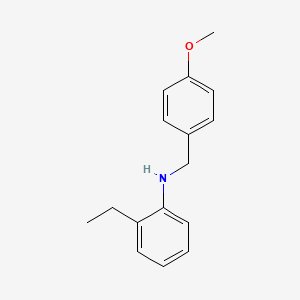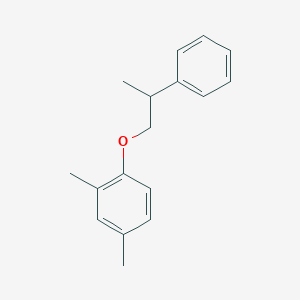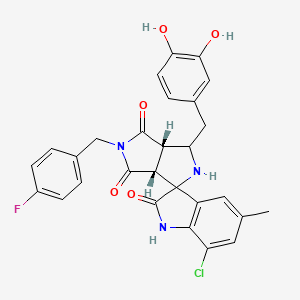
C22H35N3O4S2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that features multiple functional groups, including hydroxyl, sulfonamide, and cyclopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of “C22H35N3O4S2” involves multiple steps, starting from simpler organic molecules. The key steps include:
- Formation of the naphtho[2,3-d][1,3]thiazole core through a cyclization reaction.
- Introduction of the sulfonamide group via sulfonation.
- Addition of the cyclopropyl group through a cyclopropanation reaction.
- Final functionalization to introduce the hydroxyl and other substituents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
- Use of high-efficiency catalysts to speed up reactions.
- Implementation of continuous flow reactors to maintain consistent reaction conditions.
- Purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The cyclopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products:
- Oxidation of the hydroxyl group forms a ketone or aldehyde derivative.
- Reduction of the sulfonamide group forms an amine derivative.
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its complex structure and multiple functional groups that can interact with biological targets.
Industry:
- Potential applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism by which “C22H35N3O4S2” exerts its effects depends on its interaction with specific molecular targets. For example:
Molecular Targets: It may interact with enzymes or receptors in biological systems, altering their activity.
Pathways Involved: It could modulate signaling pathways involved in cell growth, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
- (2S)-2-[(4S,4aS,5S,6S,8aS)-5-hydroxy-4,8a-dimethyl-2-(propane-1-sulfonamido)-4H,4aH,5H,6H,7H,8H,8aH,9H-naphtho[2,3-d][1,3]thiazol-6-yl]-N-cyclopropylpropanamide .
- Other naphtho[2,3-d][1,3]thiazole derivatives.
- Sulfonamide-containing molecules with similar functional groups.
Propriétés
Formule moléculaire |
C22H35N3O4S2 |
|---|---|
Poids moléculaire |
469.7 g/mol |
Nom IUPAC |
N-[(2S)-1-(butylamino)-4-methylsulfanyl-1-oxobutan-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
InChI |
InChI=1S/C22H35N3O4S2/c1-4-5-13-23-22(27)20(12-16-30-3)24-21(26)18-10-14-25(15-11-18)31(28,29)19-8-6-17(2)7-9-19/h6-9,18,20H,4-5,10-16H2,1-3H3,(H,23,27)(H,24,26)/t20-/m0/s1 |
Clé InChI |
NMRVDTWIIJXTAQ-FQEVSTJZSA-N |
SMILES isomérique |
CCCCNC(=O)[C@H](CCSC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canonique |
CCCCNC(=O)C(CCSC)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Benzoic acid, 4-(3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12620291.png)


![4-[4-(2-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12620312.png)
![Methyl (2S)-2-[(4-methoxybenzene-1-sulfonyl)amino]butanoate](/img/structure/B12620317.png)

![4,5,6-Trichloro-7-[(diethylamino)methyl]-2,3-dihydro-1H-inden-1-ol](/img/structure/B12620332.png)

